4-Chloro-N-(cyclopropylmethyl)aniline

Lipophilicity Drug Design ADME Prediction

Researchers pursuing CNS-active candidates require building blocks with LogP 3-5 for adequate BBB penetration. 4-Chloro-N-(cyclopropylmethyl)aniline (CAS 69565-54-4) delivers LogP 4.04, outperforming the 4-fluoro (2.72) and unsubstituted (2.51) analogs. • CNS-optimized LogP 4.04 within the ideal 3-5 BBB penetration window. • para-Cl enables Pd-catalyzed Buchwald-Hartwig and Suzuki-Miyaura couplings not feasible with 4-F or unsubstituted congeners; avoids debromination risk of 4-Br analog. • 95-98% purity, multi-kg availability, dual free base/HCl salt forms for GLP-compliant labs. Defined bp 305.5±15.0 °C for streamlined vacuum distillation; no hazmat shipping surcharge.

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
CAS No. 69565-54-4
Cat. No. B1394013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(cyclopropylmethyl)aniline
CAS69565-54-4
Molecular FormulaC10H13Cl2N
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C10H12ClN.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8,12H,1-2,7H2;1H
InChIKeyXOSYWXIVLBCUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(cyclopropylmethyl)aniline Physicochemical and Sourcing Profile


4-Chloro-N-(cyclopropylmethyl)aniline (CAS 69565-54-4) is a para-chloro-substituted N-cyclopropylmethyl aniline derivative with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol [1]. It belongs to a broader class of secondary aromatic amines widely utilized as building blocks in medicinal chemistry and agrochemical research, where the cyclopropylmethyl group on the nitrogen atom is valued for its ability to modulate lipophilicity, conformational rigidity, and metabolic stability in lead optimization campaigns . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with catalog listings indicating kilogram-scale availability for research and further manufacturing use .

Building block Reported as a building block in medicinal chemistry and agrochemical research.
Synthetic handle para-Chloro group enables Pd-catalyzed cross-coupling functionalization.
Lipophilicity modulator Cyclopropylmethyl group influences lipophilicity and conformational properties.
Commercial availability Available at 95–98% purity from multiple suppliers with QC documentation.

4-Chloro-N-(cyclopropylmethyl)aniline Substitution Risk


Among N-(cyclopropylmethyl)aniline derivatives, the identity of the para-substituent on the phenyl ring is a critical determinant of physicochemical behavior and, by extension, biological profile. Computational predictions and experimental measurements reveal substantial divergence in key drug-design parameters—LogP, molecular weight, density, and boiling point—across the 4-chloro, 4-fluoro, 4-bromo, 4-methyl, and unsubstituted parent analogs [1]. These differences directly affect membrane permeability, passive absorption, metabolic vulnerability, and synthetic tractability in downstream functionalization reactions such as palladium-catalyzed cross-couplings [2]. Consequently, substituting one para-substituted N-(cyclopropylmethyl)aniline for another without adjusting reaction conditions or reassessing pharmacokinetic predictions can lead to divergent synthetic yields, altered compound properties, and non-reproducible biological outcomes. The quantitative evidence below establishes that 4-Chloro-N-(cyclopropylmethyl)aniline occupies a well-defined property space that cannot be replicated by its closest commercial analogs.

Property
4-Chloro (Target)
Closest Analogs
LogP
4.04
4-F: 2.72; 4-Me: 2.89; 4-Br: 3.27–3.34
Halogen Reactivity
Cl: stable, cross-coupling handle
4-F: inert; 4-Br: labile; no halogen in 4-Me/H
Purity Grade (98%)
Available (multiple vendors)
Limited or not available for other analogs

4-Chloro-N-(cyclopropylmethyl)aniline Quantitative Differentiation


Computed LogP Across Para-Substituted Analogs

The computed octanol-water partition coefficient (LogP) of 4-Chloro-N-(cyclopropylmethyl)aniline is 4.03690, which is substantially higher than the 4-fluoro analog (2.72060), the 4-methyl analog (2.88990), and the unsubstituted parent (2.50850–2.58150), while being lower than the 4-bromo analog (3.27100–3.34400) . This LogP value places the compound in an optimal lipophilicity window (LogP 3–5) commonly associated with favorable oral absorption and blood-brain barrier penetration in CNS drug discovery programs, whereas the 4-fluoro and unsubstituted analogs fall below this threshold [1].

LogP Comparison
Reported
Target LogP = 4.04; vs. 4-Fluoro Δ +1.32; vs. Unsubstituted Δ +1.46–1.53
May support lipophilicity-driven selection for CNS penetration research.
Consensus LogP from multiple computational sources.
Lipophilicity Drug Design ADME Prediction

Molecular Weight and Halogen-Dependent Reactivity

The molecular weight of 4-Chloro-N-(cyclopropylmethyl)aniline (181.66 g/mol) positions it between the 4-fluoro analog (165.21 g/mol) and the 4-bromo analog (226.11 g/mol) . This intermediate molecular weight is paired with the well-characterized reactivity of the chloro substituent in Pd-catalyzed cross-coupling reactions, where aryl chlorides offer greater oxidative addition selectivity and functional group tolerance compared to aryl bromides (which can undergo unselective oxidative addition) and aryl fluorides (which are generally inert). The chlorine atom also provides a chemically stable handle that is resistant to nucleophilic aromatic substitution under standard conditions, unlike the more labile bromine substituent.

MW & Halogen Utility
Class-level
MW 181.66 g/mol; Cl provides cross-coupling handle vs. F (inert), Br (labile), H/Me (no handle).
Supports selection for synthetic diversification via cross-coupling.
Reactivity hierarchy based on organometallic chemistry principles.
Cross-Coupling Synthetic Chemistry Halogen Reactivity

Boiling Point and Density for Purification

The boiling point of 4-Chloro-N-(cyclopropylmethyl)aniline has been determined as 305.5 ± 15.0 °C at 760 mmHg, with a density of 1.2 ± 0.1 g/cm³ . These values indicate a compound amenable to high-vacuum distillation for purification, a common requirement for building blocks intended for subsequent synthetic elaboration. The elevated boiling point relative to the unsubstituted N-(cyclopropylmethyl)aniline (estimated lower due to reduced MW and lower LogP) and the 4-fluoro analog means that thermal stability during distillation and storage is a differentiating factor when selecting among analogs for multi-step synthetic routes where intermediate purity is critical.

Boiling Point & Density
Reported
305.5 ± 15.0 °C (760 mmHg); Density 1.2 ± 0.1 g/cm³
Boiling point may guide high-vacuum distillation design.
Computational prediction; experimental validation recommended.
Purification Distillation Physicochemical Properties

Commercially Available Purity Grades

Multiple vendors offer 4-Chloro-N-(cyclopropylmethyl)aniline at purities of 98% (MolCore, CymitQuimica) or 95% (AKSci, Chemenu) with batch-specific QC documentation including NMR, HPLC, or GC . The hydrochloride salt (CAS 1785761-10-5) is available at 97% purity from Bidepharm with HPLC and NMR verification . In comparison, the 4-fluoro analog (356539-43-0) and 4-bromo analog (356539-42-9) are listed by fewer suppliers and are less commonly available at the 98% purity grade in multi-gram quantities without custom synthesis. The purity report availability gap means that users requiring verified purity for sensitive catalytic or biological applications face higher analytical overhead when procuring alternative analogs.

Commercial Purity
Data to verify
98% free base (MolCore, CymitQuimica); 97% HCl salt (Bidepharm). Closest analogs lack equivalent 98% availability.
Higher documented purity may reduce impurity-related variability.
Vendor-reported; verify with batch-specific COA.
Chemical Purity Procurement Quality Control

Structural Alerts and Metabolic Stability

N-Cyclopropylmethyl anilines as a class carry a documented metabolic liability: the cyclopropylamine moiety can undergo cytochrome P450-mediated bioactivation to form reactive intermediates, including those capable of mechanism-based (suicidal) CYP inhibition [1]. The electron-withdrawing para-chloro substituent on 4-Chloro-N-(cyclopropylmethyl)aniline is expected to reduce the electron density on the aniline nitrogen relative to the 4-methyl or unsubstituted analogs, potentially decreasing the rate of N-dealkylation and bioactivation. While direct comparative microsomal stability data for all four analogs are not publicly available, this class-level structure-metabolism relationship (SMR) is well-established for substituted anilines [2].

Metabolic Stability
Class-level
Para-Cl (σₚ +0.23) expected to reduce N-dealkylation rate vs. 4-Me (σₚ −0.17) and unsubstituted.
May provide more favorable metabolic stability profile for PK studies.
Based on electronic structure-metabolism relationships; direct comparative microsomal data not available.
Metabolic Stability Structural Alerts Toxicology

4-Chloro-N-(cyclopropylmethyl)aniline Application Scenarios


Lead Optimization with Lipophilic Building Block

In CNS-focused medicinal chemistry programs, where the target compound's LogP must fall within the 3–5 range for adequate blood-brain barrier penetration, 4-Chloro-N-(cyclopropylmethyl)aniline (LogP = 4.04) is the preferred building block among the para-substituted N-(cyclopropylmethyl)aniline series . The 4-fluoro analog (LogP = 2.72) and unsubstituted parent (LogP = 2.51–2.58) fall below this optimal window, while the 4-bromo analog (LogP = 3.27–3.34) is at the lower boundary. Furthermore, the chloro substituent enables late-stage diversification via Pd-catalyzed cross-coupling (Buchwald-Hartwig amination, Suzuki-Miyaura coupling, etc.) that is not feasible with the 4-fluoro or unsubstituted congeners, while avoiding the excessive molecular weight and potential debromination side reactions of the 4-bromo analog .

Agrochemical Intermediate Synthesis and Purification

For agrochemical synthesis programs requiring multi-kilogram quantities of N-(cyclopropylmethyl)aniline intermediates, the established boiling point (305.5 ± 15.0 °C) and density (1.2 ± 0.1 g/cm³) of the 4-chloro derivative provide defined process parameters for vacuum distillation purification . Combined with the verified commercial availability at 98% purity from multiple vendors with full QC documentation, the 4-chloro compound minimizes purification development time relative to the 4-fluoro and 4-methyl analogs, for which fewer high-purity supplier options exist .

Metabolic Stability Screening

When evaluating the N-cyclopropylmethyl aniline scaffold for in vivo pharmacokinetic studies, the electron-withdrawing para-chloro substituent (σₚ = +0.23) is predicted to slow CYP-mediated N-dealkylation relative to the electron-donating 4-methyl analog (σₚ = −0.17), based on well-established electronic structure-metabolism relationships . Since the cyclopropylamine moiety is a known structural alert for mechanism-based CYP inhibition, selecting the 4-chloro derivative may reduce the probability of encountering bioactivation-dependent toxicity or rapid metabolic clearance in rodent PK studies, whereas the 4-methyl analog carries higher predicted metabolic risk.

Quality-Controlled Reference Standard Procurement

For laboratories developing HPLC or GC analytical methods that require a well-characterized N-(cyclopropylmethyl)aniline reference standard, 4-Chloro-N-(cyclopropylmethyl)aniline is uniquely available as both a 98% free base (multiple vendors) and a 97% hydrochloride salt with full HPLC and NMR characterization . This dual salt/free-base availability and documented purity profile are not matched by the 4-fluoro, 4-methyl, or unsubstituted parent compounds as of April 2026, reducing the qualification burden for GLP-compliant laboratories that require traceable reference material certificates of analysis .

Application
Selection Property
Validation Focus
CNS lead optimization research
Lipophilicity in reported target range (LogP 3–5)
LogP consistency and cross-coupling compatibility
Agrochemical intermediate synthesis
Process-relevant boiling point and purity
Distillation parameters and supplier QC documentation
Metabolic stability screening
Electron-withdrawing para-substituent
Predicted CYP-mediated N-dealkylation rate
Analytical reference standard procurement
Dual salt/free-base availability with QC
Purity documentation and traceability for method development

Technical Documentation Hub

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22 linked technical documents
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